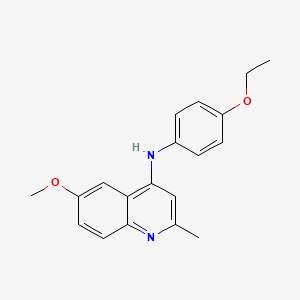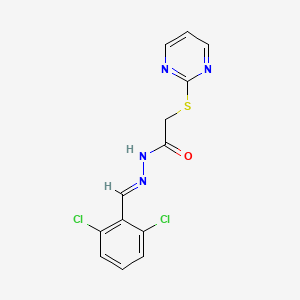![molecular formula C19H31N3O2 B5557810 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)
4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves strategies such as the reaction of piperazine with various functionalized compounds to introduce desired substituents. For example, piperazines can be synthesized from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution, or by reacting 1-methyl piperazine with dibasic acid chlorides in benzene solution to obtain alkylene di-acyl-di-(1-methyl piperazides) (Y. Tung). This methodology may be adaptable for synthesizing the compound of interest by substituting with the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide, is critical for their biological activity. Structural analyses, such as X-ray crystallography, provide insights into the conformation and configuration of these molecules. For instance, the crystal structures of certain piperazine derivatives reveal their conformational preferences and intermolecular interactions, which are essential for understanding their chemical reactivity and interaction with biological targets (Cunico et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions that modify their chemical properties. The Bischler-Napieralski reaction, for example, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of piperazine compounds in chemical synthesis (E. J. Browne et al., 1981).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. These properties are crucial for their formulation and application in various scientific fields. Studies on the crystallization and polymorphism of piperazine compounds can offer valuable insights into their physical characteristics and stability (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and interaction with other molecules, are fundamental aspects of their utility. Research into the synthesis and reactivity of specific piperazine derivatives provides a foundation for understanding the chemical behavior of similar compounds. For example, the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity highlight the chemical versatility and potential applications of piperazine derivatives in medicinal chemistry (H. Sugimoto et al., 1990).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways
The metabolism of novel antidepressants, such as Lu AA21004, involves oxidative processes leading to several metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol which is further oxidized to benzoic acid. These metabolic processes involve various cytochrome P450 enzymes, including CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6, highlighting the drug's complex biotransformation and the significance of metabolic studies in drug development (Hvenegaard et al., 2012).
Antimicrobial and Antiviral Properties
Piperazine derivatives have been identified for their potential as antibacterial and antiviral agents. For instance, novel piperazine-linked compounds show promising antibacterial activities against resistant strains of Staphylococcus aureus, indicating the therapeutic potential of piperazine derivatives in combating antibiotic resistance (Shroff et al., 2022). Additionally, bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have shown potent bacterial biofilm and MurB enzyme inhibition, underlining their value in addressing bacterial pathogenicity and resistance mechanisms (Mekky & Sanad, 2020).
Analgesic and Antidepressive Effects
Certain δ-opioid agonists, including N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide derivatives like ADL5859 and ADL5747, exhibit significant oral bioavailability alongside analgesic and antidepressive effects in rat models. These findings suggest the potential of these compounds in chronic pain treatment, highlighting the importance of the δ-opioid mechanism in mediating these effects (Nozaki et al., 2012).
Antineoplastic Activities
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor undergoing clinical trials for chronic myelogenous leukemia (CML), demonstrates the significance of piperazine derivatives in cancer therapy. The identification of flumatinib metabolites in CML patients provides insight into the drug's metabolic pathways, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy (Gong et al., 2010).
Eigenschaften
IUPAC Name |
4-[[4-(3-hydroxy-3-methylbutyl)phenyl]methyl]-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,24)10-9-16-5-7-17(8-6-16)15-21-11-13-22(14-12-21)18(23)20(3)4/h5-8,24H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODGHYIABFGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)



![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)
![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![benzyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5557815.png)
![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)